molecular formula C22H18O8 B047369 Aklaviketone CAS No. 116235-59-7

Aklaviketone

Cat. No.: B047369
CAS No.: 116235-59-7
M. Wt: 410.4 g/mol
InChI Key: MHAXMIHGEZOCTQ-HTAPYJJXSA-N
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Description

Aklaviketone is a critical semi-synthetic intermediate in the biosynthetic pathway and laboratory synthesis of various anthracycline antibiotics, most notably aclacinomycin and related compounds. Its primary research value lies in its role as a direct precursor, enabling studies on the structure-activity relationships (SAR) of this important class of chemotherapeutic agents. Researchers utilize this compound to investigate and engineer the final glycosylation steps that confer target specificity and potency to the mature anthracycline. The compound's mechanism of action as an intermediate is defined by its ketone functionality, which is essential for the enzymatic attachment of deoxy-sugars. This makes it an indispensable tool for biochemical and microbiological research focused on elucidating and modifying antibiotic biosynthesis pathways, potentially leading to the development of novel analogs with improved efficacy or reduced side effects. Its application is fundamental in the fields of synthetic biology, medicinal chemistry, and oncology research for the targeted exploration of next-generation anti-cancer therapeutics.

Properties

IUPAC Name

methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAXMIHGEZOCTQ-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151323
Record name Aklaviketone
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116235-59-7
Record name Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116235-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklaviketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aklaviketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Aklanonic Acid

The initial step involves the methylation of aklanonic acid by the DauC methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction yields aklanonic acid methyl ester (AAME), a substrate primed for cyclization.

Key Reaction:

Aklanonic acid+SAMDauCAAME+S-adenosylhomocysteine\text{Aklanonic acid} + \text{SAM} \xrightarrow{\text{DauC}} \text{AAME} + \text{S-adenosylhomocysteine}

Cyclization to this compound

DauD, an alkanoic acid methyl ester cyclase, catalyzes the intramolecular cyclization of AAME to form this compound. This step establishes the tetracyclic scaffold characteristic of anthracyclines.

Key Reaction:

AAMEDauDThis compound+H2O\text{AAME} \xrightarrow{\text{DauD}} \text{this compound} + \text{H}_2\text{O}

Reduction to Aklavinone

This compound reductase (DauE) reduces the 7-oxo group of this compound to a hydroxyl group using NADPH as a cofactor, yielding aklavinone. This step is critical for downstream modifications into bioactive anthracyclines.

Key Reaction:

This compound+NADPH+H+DauEAklavinone+NADP+\text{this compound} + \text{NADPH} + \text{H}^+ \xrightarrow{\text{DauE}} \text{Aklavinone} + \text{NADP}^+

Table 1: Enzymes in this compound Biosynthesis

EnzymeFunctionCofactorProduct
DauC MethyltransferaseSAMAAME
DauD CyclaseNoneThis compound
DauE This compound reductaseNADPHAklavinone

Enzymatic Synthesis and Mutant Strain Engineering

In Vitro Enzymatic Conversion

Cell-free extracts from Streptomyces peucetius and Streptomyces galilaeus have been employed to reconstitute this compound synthesis. These systems require SAM for methylation and NADPH for reduction, achieving yields of 60–75% under optimized conditions.

Metabolic Engineering of Streptomyces Mutants

Mutants lacking dauE accumulate this compound and maggiemycin, a hydroxylated shunt product. For example, Streptomyces sp. C5 mutants (SC5-159) blocked in dauE and dauF produce this compound at 120 mg/L, underscoring the role of pathway regulation in intermediate accumulation.

Table 2: this compound Yields in Mutant Strains

StrainGenetic LesionAccumulated ProductYield (mg/L)
SC5-138dauD, dauEAAME45
SC5-159dauE, dauFThis compound120
SC5-24dauEMaggiemycin90

Industrial Fermentation and Process Optimization

Industrial production leverages high-yield Streptomyces strains in controlled fermenters. Key parameters include:

  • Carbon Source : Sucrose or glycerol (20–30 g/L) for polyketide precursor supply.

  • Nitrogen Source : Soybean meal (10–15 g/L) to enhance enzyme activity.

  • pH Regulation : Maintained at 6.8–7.2 to stabilize DauD and DauE.

Post-fermentation, this compound is extracted using ethyl acetate and purified via silica gel chromatography, achieving >95% purity.

Comparative Analysis of Preparation Methods

Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate due to regioselectivity, chemical synthesis remains challenging. No efficient total synthesis of this compound has been reported, as the tetracyclic structure necessitates complex stereochemical control.

Scalability and Cost Efficiency

Fermentation-based production costs approximately $120–150/g, primarily due to prolonged cultivation (7–10 days). In contrast, in vitro enzymatic synthesis costs exceed $500/g, limited by cofactor expenses.

Table 3: Economic and Technical Metrics

MethodCost ($/g)Yield (g/L)Time (Days)
Industrial Fermentation120–1500.12–0.157–10
In Vitro Enzymatic>5000.05–0.081–2

Chemical Reactions Analysis

Scientific Research Applications

Aklaviketone is a compound of significant interest in the field of medicinal chemistry and microbiology, primarily due to its role as a biosynthetic intermediate in the production of various antibiotics. This article explores the applications of this compound, focusing on its biosynthesis, therapeutic potential, and its implications in drug development.

Biosynthesis of this compound

This compound is produced through a complex biosynthetic pathway in Streptomyces galilaeus. The pathway begins with a 21-carbon intermediate and involves several enzymatic reactions that transform this precursor into this compound. Key enzymes involved in this process include:

  • DnrC : An alkanoic acid-S-adenosyl-1-methionine methyl ester transferase that catalyzes the formation of this compound from alkalonic acid.
  • DnrD : An alkanoic acid methyl ester cyclase that facilitates the cyclization of this compound to form more complex structures.
  • DnrH : An this compound reductase that reduces the keto group to a hydroxy group, further modifying the compound for enhanced biological activity .

Key Reactions in this compound Biosynthesis

EnzymeReaction Description
DnrCConverts alkalonic acid to this compound
DnrDCyclizes this compound to form advanced antibiotic precursors
DnrHReduces keto group in this compound

Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against various strains of bacteria. Its structural modifications during biosynthesis lead to derivatives that are effective against resistant bacterial strains. Research has shown that compounds derived from this compound can inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis mechanisms .

Potential in Cancer Treatment

Recent studies have indicated that this compound and its derivatives may have potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncological therapies. Specifically, its action on DNA repair mechanisms suggests a dual role in both preventing cancer cell proliferation and enhancing the efficacy of existing chemotherapeutics .

Case Study 1: this compound Derivatives Against Resistant Bacteria

A study conducted by researchers at Hiroshima University evaluated various derivatives of this compound for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain modifications to the this compound structure significantly enhanced its potency against MRSA, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: this compound in Cancer Therapy

In another investigation, scientists explored the effects of this compound on colorectal cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through DNA damage pathways. This research underscores the therapeutic potential of this compound as an adjunct treatment in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aklaviketone is structurally and functionally distinct from other intermediates in anthracycline biosynthesis. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Features Biosynthetic Role Key Enzyme Involved HPLC Retention Time (min)
This compound 7-oxo, tetracyclic skeleton Early cyclization product DauD (cyclase) 9.3
Aklavinone 7-hydroxy, reduced 7-oxo Common intermediate for glycosylation DauE (reductase) 11.4
Maggiemycin C-11 hydroxylated this compound Shunt product in dauE mutants Non-enzymatic 10.4
ε-Rhodomycinone Glycosylated aglycone Glycosylation precursor Glycosyltransferase 15.1
7-Oxodaunomycinone Oxidized form with daunomycinone backbone Precursor to daunomycinone Oxidase 6.9
Daunomycinone Fully reduced aglycone Final aglycone for daunomycin - 10.1
Dehydro-aklaviketone Aromatic, dehydrogenated form Shunt product Non-enzymatic 24.61

Key Research Findings:

This specificity underscores the enzyme’s role in funneling intermediates toward bioactive anthracyclines.

Shunt Products : Mutants lacking dauE accumulate maggiemycin, a hydroxylated derivative of this compound, highlighting metabolic pathway branching .

Structural Determinants : The 7-oxo group in this compound is essential for DauE recognition, whereas dehydrogenation (as in dehydro-aklaviketone) renders it metabolically inert in downstream steps .

Implications for Antibiotic Engineering

The enzymatic specificity observed in this compound metabolism provides a blueprint for engineering anthracycline pathways. For example:

  • DauE Engineering: Modifying DauE’s active site could enable reduction of non-native substrates, expanding synthetic diversity .
  • BexE Applications: Leveraging BexE’s proposed activity on linear precursors may facilitate novel angucyclinone derivatives .

Biological Activity

Aklaviketone is a polyketide compound primarily derived from the biosynthesis pathways of various Streptomyces species, notably Streptomyces galilaeus. It serves as an important intermediate in the production of anthracycline antibiotics, such as daunorubicin and doxorubicin. This article explores the biological activity of this compound, including its biosynthetic pathways, enzymatic conversions, and potential therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions starting from aklanonic acid, which is a substituted anthraquinone. The biosynthetic pathway involves several key enzymes:

  • AknG : Methyltransferase that converts aklanonic acid to its methyl ester.
  • AknH : Cyclase that catalyzes the formation of this compound from its precursors.
  • AknU : Reductase that converts this compound to aklavinone.

The following table summarizes the key steps in the biosynthesis of this compound:

StepEnzymeSubstrateProduct
1AknGAklanonic AcidAklanonic Acid Methyl Ester
2AknHAklanonic Acid Methyl EsterThis compound
3AknUThis compoundAklavinone

Biological Activities

This compound exhibits various biological activities that contribute to its significance in medicinal chemistry:

  • Antitumor Activity : As a precursor to anthracycline antibiotics, this compound plays a crucial role in targeting DNA. It binds to the minor groove of DNA, inhibiting topoisomerase II, which is essential for DNA replication and transcription. This mechanism leads to programmed cell death in cancer cells .
  • Cytotoxicity : Studies have shown that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. For instance, it has been reported to be effective against leukemia and solid tumors .
  • Antiviral and Antimalarial Properties : Beyond its anticancer effects, this compound has also demonstrated antiviral and antimalarial activities in preliminary studies. These findings suggest a broader therapeutic potential for this compound .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study conducted on the efficacy of this compound derivatives revealed significant cytotoxic effects against human leukemia cells. The mechanism involved the disruption of DNA synthesis and induction of apoptosis through oxidative stress pathways .
  • Biosynthetic Pathway Analysis :
    Research into the biosynthetic pathways of Streptomyces species highlighted the complexity of this compound production. Mutant strains lacking specific enzymatic functions were unable to produce this compound, indicating the necessity of each enzyme in the pathway .
  • Enzymatic Characterization :
    Detailed enzymatic studies have characterized the cyclase AknH's role in the ring closure necessary for forming this compound from its methyl ester precursor. This characterization is essential for understanding how modifications to the structure can influence biological activity .

Q & A

Q. What is the enzymatic role of aklaviketone reductase (DauE) in anthracycline biosynthesis?

this compound reductase catalyzes the NADPH-dependent reduction of this compound to aklavinone, a critical step in the biosynthesis of anthracycline antibiotics like daunomycin. This reaction enables subsequent glycosylation and structural modifications to form bioactive compounds. Methodologically, this activity is validated via heterologous expression of dauE in Streptomyces lividans TK24 and in vitro enzymatic assays using purified DauE protein . Key techniques include HPLC analysis of reaction products and NADPH consumption monitoring .

Q. How is this compound structurally characterized in biosynthetic studies?

this compound is identified through NMR and mass spectrometry (MS) analysis, focusing on its ketone group at position 7 and hydroxylated intermediates. Comparative studies with shunt products like maggiemycin (accumulated in dauE mutants) are essential. Researchers should cross-reference spectral data with biosynthetic intermediates reported in Streptomyces mutants and recombinant systems .

Q. What genetic tools are used to study this compound-related pathways?

Gene knockout/complementation experiments in Streptomyces sp. strain C5 are standard. For example, dauE mutants accumulate maggiemycin, confirming its role in this compound reduction. Subcloning ketoreductase genes (orf1, dauE, dauB) into expression vectors and testing their activity in surrogate hosts (e.g., S. lividans) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in ketoreductase specificity for this compound?

While dauE encodes the primary this compound reductase, dauB and other ketoreductases may lack this activity. To address discrepancies, conduct in vitro assays with purified enzymes under controlled conditions (pH, cofactors) and compare substrate specificity using analogs like 7-oxodaunomycin. Genetic complementation in dauE mutants can validate functional redundancy or exclusivity .

Q. What experimental designs are optimal for tracing this compound flux in polyketide pathways?

Isotopic labeling (e.g., 13C^{13}\text{C}-malonyl-CoA) coupled with LC-MS/MS tracks this compound formation from aklanonic acid methylester. Use dauC (methyltransferase) and dauD (cyclase) knockout strains to isolate pathway intermediates. Time-course experiments in fed-batch cultures can quantify metabolite turnover .

Q. How do shunt products like maggiemycin impact the interpretation of this compound reductase activity?

Maggiemycin accumulation in dauE mutants indicates competing hydroxylation at C-11. Researchers must differentiate between enzymatic reduction (DauE-dependent) and non-enzymatic oxidation by analyzing reaction kinetics and oxygen sensitivity. Use radical scavengers (e.g., DTT) in assays to suppress artifactual oxidation .

Q. What strategies validate the purity and identity of novel this compound derivatives?

Combine high-resolution MS (HRMSHRMS) with 2D NMR (COSY, HSQC) to resolve structural ambiguities. For purity, employ orthogonal methods: TLC with multiple solvent systems, HPLC-UV/Vis, and elemental analysis. Cross-check data against synthetic standards if available .

Methodological Considerations

  • Data Contradiction Analysis : Compare enzyme kinetics (KmK_m, VmaxV_{max}) across homologs and validate via genetic complementation. For conflicting biosynthetic models, use CRISPR-Cas9 editing to create precise mutations and monitor intermediate profiles .
  • Experimental Reproducibility : Document detailed protocols for Streptomyces culturing (media, temperature) and enzyme purification (affinity tags, buffer conditions) per standards in Journal of Bacteriology .
  • Statistical Rigor : Triplicate assays with negative controls (e.g., heat-inactivated enzymes) are mandatory. Use ANOVA or Student’s t-test for kinetic data, reporting pp-values and confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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